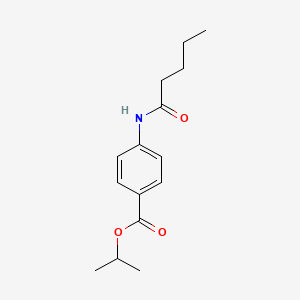![molecular formula C20H21NO4 B5761851 ethyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5761851.png)
ethyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate, also known as EAE, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of ethyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and the scavenging of free radicals. ethyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate has been shown to inhibit the production of nitric oxide, which is involved in the inflammatory response, and to increase the activity of antioxidant enzymes.
Biochemical and Physiological Effects:
ethyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate has been shown to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, and analgesic properties. ethyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. ethyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate has also been shown to reduce pain and inflammation in animal models.
実験室実験の利点と制限
One advantage of using ethyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Another advantage is its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. However, one limitation of using ethyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous environments.
将来の方向性
There are several future directions for the study of ethyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate. One direction is the further investigation of its anti-inflammatory and antioxidant properties for the treatment of inflammatory diseases. Another direction is the development of new materials based on ethyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate for applications in optoelectronics and photonics. Additionally, the synthesis of new compounds based on ethyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate for use in medicinal chemistry and organic synthesis is an area of future research.
合成法
Ethyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate can be synthesized through a multi-step process involving the reaction of 4-ethoxybenzaldehyde with acetic anhydride, followed by the reaction with 3-aminobenzoic acid and ethyl chloroformate. The final product is obtained through the reaction of the intermediate with acetic acid and acetic anhydride.
科学的研究の応用
Ethyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, ethyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. In materials science, ethyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate has been used as a building block for the synthesis of new materials with unique optical and electronic properties. In organic synthesis, ethyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate has been used as a starting material for the synthesis of various compounds.
特性
IUPAC Name |
ethyl 3-[[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-3-24-18-11-8-15(9-12-18)10-13-19(22)21-17-7-5-6-16(14-17)20(23)25-4-2/h5-14H,3-4H2,1-2H3,(H,21,22)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMQRHJKXXPWGJ-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC(=C2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-{[(2E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino}benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-chlorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5761770.png)


![[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetic acid](/img/structure/B5761797.png)
![N-[(4,5-Dihydro-thiazol-2-ylcarbamoyl)-methyl]-4-methoxy-benzamide](/img/structure/B5761800.png)


![2-[(3-cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5761826.png)


![N-[2-(4-methoxyphenyl)ethyl]-2-methylpropanamide](/img/structure/B5761848.png)

![2-{[4-(2,3-dimethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5761871.png)
